molecular formula C7H9NOS B14012900 2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile

Cat. No.: B14012900
M. Wt: 155.22 g/mol
InChI Key: OXLLOEGHBYAACI-UHFFFAOYSA-N
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Description

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and the functional groups present on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-thiopheneacetonitrile
  • 2-thiophene-carboxaldehyde
  • 2-thiophene-methanol

Uniqueness

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile

InChI

InChI=1S/C7H9NOS/c1-7(9-5-4-8)3-2-6-10-7/h2,6H,3,5H2,1H3

InChI Key

OXLLOEGHBYAACI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CS1)OCC#N

Origin of Product

United States

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